molecular formula C25H17N9O6 B12034666 3-[(E)-(2-{[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-phenyl-1H-1,2,3-triazol-5-YL]carbonyl}hydrazono)methyl]phenyl 4-nitrobenzoate CAS No. 478250-74-7

3-[(E)-(2-{[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-phenyl-1H-1,2,3-triazol-5-YL]carbonyl}hydrazono)methyl]phenyl 4-nitrobenzoate

Katalognummer: B12034666
CAS-Nummer: 478250-74-7
Molekulargewicht: 539.5 g/mol
InChI-Schlüssel: YKCDCGHNSNXQGJ-MZJWZYIUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-[(E)-(2-{[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-phenyl-1H-1,2,3-triazol-5-YL]carbonyl}hydrazono)methyl]phenyl 4-nitrobenzoate features a hybrid heterocyclic scaffold combining:

  • A 1,2,5-oxadiazol (furazan) ring with an amino substituent.
  • A 1,2,3-triazol ring linked to a phenyl group.
  • A hydrazone bridge connecting the triazole and benzoyl moieties.
  • A 4-nitrobenzoate ester as the terminal group.

Eigenschaften

CAS-Nummer

478250-74-7

Molekularformel

C25H17N9O6

Molekulargewicht

539.5 g/mol

IUPAC-Name

[3-[(E)-[[3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazole-4-carbonyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C25H17N9O6/c26-22-23(31-40-30-22)33-21(20(28-32-33)16-6-2-1-3-7-16)24(35)29-27-14-15-5-4-8-19(13-15)39-25(36)17-9-11-18(12-10-17)34(37)38/h1-14H,(H2,26,30)(H,29,35)/b27-14+

InChI-Schlüssel

YKCDCGHNSNXQGJ-MZJWZYIUSA-N

Isomerische SMILES

C1=CC=C(C=C1)C2=C(N(N=N2)C3=NON=C3N)C(=O)N/N=C/C4=CC(=CC=C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Kanonische SMILES

C1=CC=C(C=C1)C2=C(N(N=N2)C3=NON=C3N)C(=O)NN=CC4=CC(=CC=C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(2-{[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-phenyl-1H-1,2,3-triazol-5-YL]carbonyl}hydrazono)methyl]phenyl 4-nitrobenzoate involves multiple steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the oxadiazole ring: This step typically involves the cyclization of a hydrazide with a nitrile oxide.

    Coupling with 4-nitrobenzoate: The final step involves the esterification of the phenyl group with 4-nitrobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Conversion of amino to nitro groups.

    Reduction: Conversion of nitro to amino groups.

    Substitution: Introduction of nitro or halogen groups on the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Table 1: Structural Components of the Compound

ComponentDescription
4-Amino-1,2,5-OxadiazoleAntimicrobial and anti-inflammatory properties
1H-1,2,3-TriazoleAntifungal and anticancer properties
HydrazoneEnhances stability of the compound
NitrobenzoatePotentially enhances biological activity

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 3-[(E)-(2-{[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-phenyl-1H-1,2,3-triazol-5-YL]carbonyl}hydrazono)methyl]phenyl 4-nitrobenzoate demonstrate effectiveness against various bacterial strains. For instance:

  • Study Findings : Compounds with a similar structure showed minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 µg/mL against Gram-positive bacteria .

Antifungal Properties

The presence of the triazole ring is particularly relevant for antifungal activity. Research has shown that compounds with this structure can inhibit fungal growth effectively:

  • Case Studies : A series of synthesized triazoles exhibited antifungal activity with MIC values indicating efficacy against common fungal pathogens .

Anticancer Potential

The hydrazone linkage in this compound may contribute to its anticancer properties. Compounds with similar configurations have been studied for their ability to inhibit cancer cell proliferation:

  • Research Insights : A recent study highlighted the potential of triazole-containing compounds as selective inhibitors of cancer cell lines .

Other Biological Activities

Beyond antimicrobial and anticancer effects, compounds like 3-[(E)-(2-{[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-phenyl-1H-1,2,3-triazol-5-YL]carbonyl}hydrazono)methyl]phenyl 4-nitrobenzoate may also exhibit anti-inflammatory and analgesic properties due to their diverse chemical structures.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors through hydrogen bonding, π-π interactions, and hydrophobic effects. The presence of multiple functional groups allows for diverse interactions with biological targets, potentially leading to inhibition or activation of specific pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogs

Key Structural Analogs from Literature

Analog 1 : Methyl 4-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate ()
  • Differences :
    • Replaces the oxadiazole-triazole core with a pyrazole ring.
    • Uses a methylbenzoate instead of a nitrobenzoate ester.
  • Implications :
    • The methyl group may enhance lipophilicity compared to the nitro group, affecting membrane permeability .
Analog 2 : 4-[(E)-{[3-(4-Ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazono}methyl]-2-methoxyphenol ()
  • Differences: Substitutes the nitrobenzoate with a methoxyphenol group. Introduces a sulfanyl group on the triazole ring.
  • Implications :
    • The sulfanyl and methoxy groups may confer antioxidant activity via radical scavenging .
Analog 3 : (E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde ()
  • Differences :
    • Lacks the oxadiazole and triazole rings; features a pyrazole-carbaldehyde.
  • Implications :
    • The aldehyde group could serve as a reactive site for further derivatization .

Quantitative Similarity Analysis

Using Tanimoto coefficients (), the target compound’s structural similarity to analogs was assessed:

Compound Tanimoto Similarity Key Functional Differences
Analog 1 () 0.65 Pyrazole vs. oxadiazole-triazole core
Analog 2 () 0.58 Methoxyphenol vs. nitrobenzoate
Analog 3 () 0.42 Pyrazole-carbaldehyde vs. hydrazone

Interpretation :

  • Similarity scores >0.5 suggest shared bioactivity profiles (e.g., antimicrobial or kinase inhibition) .
  • Lower scores for Analog 3 highlight the critical role of the oxadiazole-triazole-hydrazone framework in defining activity.

Bioactivity and Pharmacological Potential

Predicted Bioactivity

  • Antimicrobial Activity : Analog 1’s pyrazole-hydrazone structure showed moderate activity against S. aureus (MIC = 32 µg/mL) . The nitro group in the target compound may enhance electron-deficient interactions with bacterial enzymes.
  • Antioxidant Potential: Analog 2’s methoxyphenol and sulfanyl groups exhibited radical scavenging (IC₅₀ = 12 µM in DPPH assay) . The nitro group may reduce antioxidant efficacy but improve stability.
  • Cytotoxicity: Triazole-oxadiazole hybrids are known for kinase inhibition (e.g., EGFR IC₅₀ < 1 µM) .

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 ()
LogP 3.2 (predicted) 2.8 2.5
Aqueous Solubility (mg/mL) 0.15 0.45 1.2
Melting Point (°C) 210–215 (decomposes) 185–188 172–175

Key Observations :

  • The nitro group reduces solubility but improves thermal stability.
  • Lower LogP of Analog 2 correlates with its polar methoxyphenol group.

Biologische Aktivität

The compound 3-[(E)-(2-{[1-(4-amino-1,2,5-oxadiazol-3-YL)-4-phenyl-1H-1,2,3-triazol-5-YL]carbonyl}hydrazono)methyl]phenyl 4-nitrobenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H21N9O7C_{27}H_{21}N_9O_7, with a molecular weight of approximately 583.525583.525 g/mol. The compound features multiple functional groups including oxadiazole, triazole, and nitrobenzoate moieties, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles and triazoles often exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,5-oxadiazole and triazole moieties have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the nitro group in the benzoate structure may enhance these activities by modifying the compound's electron distribution and reactivity.

Anticancer Properties

Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to the target molecule have been shown to upregulate p53 expression and activate caspase pathways in MCF-7 breast cancer cells . This suggests that the compound may possess anticancer properties through mechanisms involving cell cycle regulation and apoptosis.

Neuroprotective Effects

The potential neuroprotective effects of compounds containing oxadiazole and triazole rings have also been explored. Research indicates that these compounds can exhibit anticonvulsant activity in animal models when tested against induced seizures . This activity is often attributed to their ability to modulate neurotransmitter systems or influence ion channel activity.

Case Studies

  • Antimicrobial Evaluation : A study on related oxadiazole derivatives found that certain substitutions significantly enhanced antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes .
  • Cytotoxicity Assessment : In vitro studies on derivatives showed varied cytotoxic effects on normal cell lines (e.g., L929). Some compounds exhibited low toxicity while maintaining high antimicrobial efficacy .
  • Anticonvulsant Activity : Compounds featuring a similar structural framework were evaluated using the maximal electroshock seizure (MES) model. Results indicated that specific derivatives exhibited promising anticonvulsant effects at lower dosages compared to standard treatments .

Research Findings Summary

Activity TypeFindingsReference
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli.
AnticancerInduces apoptosis in MCF-7 cells via p53 pathway activation.
NeuroprotectiveExhibits anticonvulsant activity in animal models; potential for treating epilepsy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.